Cas no 2411335-25-4 ((2E)-N-1-benzyl-3-(hydroxymethyl)piperidin-3-yl-4-(dimethylamino)but-2-enamide)

(2E)-N-1-benzyl-3-(hydroxymethyl)piperidin-3-yl-4-(dimethylamino)but-2-enamide 化学的及び物理的性質
名前と識別子
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- Z3952175336
- (2E)-N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]-4-(dimethylamino)but-2-enamide
- (E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]-4-(dimethylamino)but-2-enamide
- (2E)-N-1-benzyl-3-(hydroxymethyl)piperidin-3-yl-4-(dimethylamino)but-2-enamide
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- インチ: 1S/C19H29N3O2/c1-21(2)12-6-10-18(24)20-19(16-23)11-7-13-22(15-19)14-17-8-4-3-5-9-17/h3-6,8-10,23H,7,11-16H2,1-2H3,(H,20,24)/b10-6+
- InChIKey: CQTOIYTYUGGCSS-UXBLZVDNSA-N
- ほほえんだ: OCC1(CN(CC2C=CC=CC=2)CCC1)NC(/C=C/CN(C)C)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 419
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 55.8
(2E)-N-1-benzyl-3-(hydroxymethyl)piperidin-3-yl-4-(dimethylamino)but-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26582806-0.05g |
(2E)-N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]-4-(dimethylamino)but-2-enamide |
2411335-25-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(2E)-N-1-benzyl-3-(hydroxymethyl)piperidin-3-yl-4-(dimethylamino)but-2-enamide 関連文献
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(2E)-N-1-benzyl-3-(hydroxymethyl)piperidin-3-yl-4-(dimethylamino)but-2-enamideに関する追加情報
Introduction to (2E)-N-1-benzyl-3-(hydroxymethyl)piperidin-3-yl-4-(dimethylamino)but-2-enamide (CAS No. 2411335-25-4)
The compound N-1-benzyl-3-(hydroxymethyl)piperidin-3-yl-4-(dimethylamino)but-2-enamide (CAS No. 2411335-25-4) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amides, which are widely used in drug design due to their ability to form hydrogen bonds and their stability in biological systems. The molecule's structure incorporates a piperidine ring, a benzyl group, and a dimethylamino substituent, all of which contribute to its unique properties and reactivity.
Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the development of bioactive compounds. The presence of the piperidine ring in this compound provides a rigid framework that can enhance molecular recognition and binding affinity to target proteins. Additionally, the benzyl group introduces aromaticity, which can further stabilize the molecule and improve its pharmacokinetic properties.
The dimethylamino substituent is another key feature of this compound. Dimethylamino groups are known for their ability to act as hydrogen bond donors or acceptors, depending on the surrounding environment. This property makes them valuable in drug design for improving solubility and enhancing interactions with biological targets. Recent research has also shown that such substituents can influence the pharmacodynamics of a compound, making them essential for fine-tuning drug activity.
The compound's structure also includes a hydroxymethyl group attached to the piperidine ring. This group introduces hydrophilic properties, which can enhance the molecule's solubility in aqueous environments. Such characteristics are crucial for compounds intended for pharmaceutical applications, where solubility often determines bioavailability.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves the formation of the piperidine ring followed by functionalization with the benzyl and dimethylamino groups. Recent advancements in catalytic methods have made it possible to achieve higher yields and better purity levels during the synthesis process.
From an application standpoint, this compound has shown promise in several areas. In medicinal chemistry, it has been explored as a potential lead compound for treating various diseases, including cancer and neurodegenerative disorders. Its ability to modulate key biological pathways makes it a valuable tool for drug discovery.
Furthermore, computational studies have revealed that this compound exhibits favorable pharmacokinetic profiles. Molecular modeling techniques have demonstrated that it has good permeability across biological membranes and low potential for hepatic metabolism, which are desirable traits for orally administered drugs.
In conclusion, N-1-benzyl-3-(hydroxymethyl)piperidin-3-yl-4-(dimethylamino)but-2-enamide (CAS No. 2411335-25-4) is a versatile compound with significant potential in pharmaceutical research. Its unique structure and functional groups make it an attractive candidate for developing innovative therapeutic agents. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in the field of medicinal chemistry.
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